2-methyl-N-(naphthalen-2-yl)benzamide

Description

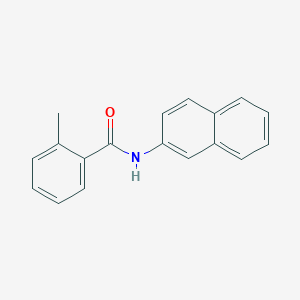

2-Methyl-N-(naphthalen-2-yl)benzamide (IUPAC name: 2-methyl-N-[1-(naphthalen-2-yl)ethyl]benzamide) is a benzamide derivative featuring a methyl group at the ortho position of the benzoyl ring and a naphthalen-2-yl substituent on the amide nitrogen (Fig. 1a) . This compound has garnered attention in medicinal chemistry due to its structural resemblance to protease inhibitors targeting viral enzymes like SARS-CoV-2 PLpro . Its synthesis typically involves coupling 2-methylbenzoic acid (or its chloride) with 1-(naphthalen-2-yl)ethylamine, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula |

C18H15NO |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

2-methyl-N-naphthalen-2-ylbenzamide |

InChI |

InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)18(20)19-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,19,20) |

InChI Key |

VVXCNPHSGVNFNS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Formation of 2-Methylbenzoyl Chloride

2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions in anhydrous dichloromethane (DCM) or toluene. Thionyl chloride acts as both a solvent and a chlorinating agent, with the reaction typically completing within 3–4 hours. Excess SOCl₂ is removed via distillation, yielding 2-methylbenzoyl chloride as a pale-yellow liquid.

Amidation with 2-Naphthylamine

The acid chloride is subsequently reacted with 2-naphthylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or DCM. Triethylamine (TEA) is often added to scavenge HCl, facilitating the reaction at room temperature. For example, a protocol adapted from similar benzamide syntheses reports a yield of 78–82% when using a 1:1.2 molar ratio of acid chloride to amine.

Table 1: Acid Chloride-Mediated Synthesis Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent for chlorination | Dichloromethane | |

| Reaction temperature | Reflux (40–45°C) | |

| Molar ratio (acid:SOCl₂) | 1:1.5 | |

| Amine coupling solvent | Tetrahydrofuran | |

| Yield | 78–82% |

Coupling Agent-Based Methods

Coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to directly conjugate 2-methylbenzoic acid with 2-naphthylamine without isolating the acid chloride. This approach minimizes side reactions associated with acid chloride handling.

DCC/DMAP Catalyzed Coupling

In a representative procedure, 2-methylbenzoic acid (1 equiv) and 2-naphthylamine (1.1 equiv) are dissolved in DCM. DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added to activate the carboxylic acid. The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature for 12–16 hours. Workup involves filtration to remove dicyclohexylurea (DCU) and purification via recrystallization from ethanol, achieving yields of 70–75%.

EDC/HOBt in Dimethylformamide

An alternative protocol uses EDC with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This system enhances solubility and reduces racemization, yielding the target compound in 80–85% purity after column chromatography.

Table 2: Coupling Agent Performance Comparison

Alternative Synthesis Approaches

Phase Transfer Catalysis (PTC)

A patent-pending method avoids traditional coupling agents by employing phase transfer catalysts. 2-Methylbenzoic acid is activated in situ using potassium hydroxide (KOH) and tetra-n-butylammonium bromide (TBAB) in a toluene-water biphasic system. 2-Naphthylamine is added, and the reaction proceeds at 50°C for 6 hours, yielding 65–70% product with minimal bis-alkylated impurities.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent literature emphasizes the use of continuous flow systems to enhance reaction control and scalability. A tubular reactor setup for the acid chloride method achieves 90% conversion by maintaining precise temperature gradients and residence times.

Purification Strategies

Industrial processes prioritize cost-effective purification. Recrystallization from ethanol-water mixtures (7:3 v/v) removes unreacted starting materials, while activated carbon treatment eliminates colored impurities. Distillation under high vacuum (>0.1 mbar) further refines the product to >99% purity.

Table 3: Industrial Production Parameters

| Parameter | Industrial Protocol | Lab-Scale Equivalent |

|---|---|---|

| Reactor type | Continuous flow | Batch |

| Production capacity | 50–100 kg/day | 1–5 g/batch |

| Purification method | Recrystallization + distillation | Column chromatography |

| Purity | >99% | 95–98% |

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(naphthalen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-methyl-N-(naphthalen-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Position and Enzyme Binding :

- The 5-position on the benzoyl ring is critical for PLpro inhibition. Adding polar groups (e.g., -NH₂ in GRL-0617 or -CH₂NH₂ in ZINC43071312) enhances binding affinity by forming hydrogen bonds with residues like Tyr268 and Gln269 .

- The naphthalenyl group orientation (1- vs. 2-position) affects hydrophobic interactions with PLpro’s substrate-binding pocket. GRL-0617’s naphthalen-1-yl group improves steric complementarity compared to the parent compound .

Methylsulfonylamino substitution (as in ) introduces polarity, balancing hydrophobicity. Molecular Weight: Modifications like acryloylamino (MW = 374.43) or aminomethyl (MW = 332.40) groups increase molecular weight, impacting bioavailability .

Crystal Structure and Conformational Analysis

Comparative crystallographic studies of 2-methyl-N-(aryl)benzamides reveal conserved structural features:

- Trans Arrangement : The N–H and C=O bonds adopt a trans configuration, stabilizing intramolecular hydrogen bonds .

- Syn Conformation : The ortho-methyl group aligns syn to the carbonyl, minimizing steric hindrance. This conformation is conserved across analogs like N-(4-chlorophenyl)-2-methylbenzamide .

Q & A

Q. What spectroscopic and crystallographic methods are recommended to confirm the structure of 2-methyl-N-(naphthalen-2-yl)benzamide?

To confirm the molecular structure, employ:

- Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, angles, and intermolecular interactions. For example, thiourea benzamide analogs were resolved in monoclinic systems (space group P21/c) with SHELX programs, revealing intramolecular N–H⋯O and C–H⋯S hydrogen bonds .

- NMR spectroscopy: Use and NMR to identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~170 ppm). NMR can also detect methyl groups (δ ~2.3 ppm) .

- FTIR: Confirm amide C=O stretches (~1650 cm) and aromatic C–H vibrations (~3000 cm) .

Q. How can this compound be synthesized, and what reaction conditions optimize yield?

A typical synthesis involves:

- Step 1: Coupling 2-methylbenzoyl chloride with 2-naphthylamine in pyridine under reflux (4 hours) to form the amide bond .

- Step 2: Purification via recrystallization (methanol/water) or column chromatography (hexane:ethyl acetate gradient).

- Optimization: Use coupling agents like DCC/DMAP for sterically hindered substrates. Yields >70% are achievable with strict anhydrous conditions and inert atmospheres .

Q. What are the key structural features influencing the compound’s physicochemical properties?

- Naphthalene moiety: Enhances lipophilicity (logP ~3.5) and π-π stacking potential.

- Methyl substituent: Reduces solubility in polar solvents but improves metabolic stability.

- Amide bond: Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can computational modeling predict biological targets or structure-activity relationships (SAR) for this compound?

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to screen against targets like proteases or kinases. For example, analogs of this compound showed affinity for SARS-CoV-2 PLpro (docking score <−8 kcal/mol) .

- QSAR models: Train models with descriptors like polar surface area (PSA), H-bond donors/acceptors, and molecular weight to predict bioactivity. Validate with experimental IC data .

- MD simulations: Assess binding stability (RMSD <2 Å over 100 ns) and identify critical residues for interaction .

Q. What experimental strategies resolve contradictions in crystallographic data (e.g., disordered solvent molecules or twinning)?

- SHELX refinement: Use SHELXL for iterative least-squares refinement. For disordered regions, apply PART, SIMU, and DELU restraints .

- Twinned data: Process via CELL_NOW (Bruker) or TwinRotMat (CrysAlisPro) to deconvolute overlapping reflections. For pseudo-merohedral twinning, refine using HKLF5 format .

- Validation tools: Check with PLATON (ADDSYM) and CCDC Mercury to ensure geometric accuracy .

Q. How can catalytic methods (e.g., photoinduced copper catalysis) functionalize the naphthalene ring for SAR studies?

- Sonogashira coupling: Introduce alkynes using Cu(I) catalysts under blue LED light (e.g., 450 nm). For example, N-(tert-butyl)-2-methyl-5-(naphthalen-2-yl)benzamide derivatives were synthesized with 70% yield .

- Suzuki-Miyaura: Cross-coupling with boronic acids (Pd(PPh), KCO, DMF/HO) to install electron-withdrawing groups (e.g., CF) at the 6-position of naphthalene .

- Post-functionalization: Oxidize methyl groups to carboxylic acids (KMnO/HSO) for improved solubility .

Q. What strategies mitigate low yields in multi-step syntheses of analogs with modified benzamide substituents?

- Flow chemistry: Use continuous reactors to optimize exothermic steps (e.g., acyl chloride formation) and reduce side reactions.

- Protecting groups: Protect reactive amines (e.g., Boc) during coupling to prevent undesired nucleophilic attack .

- High-throughput screening: Test solvents (DCM vs. THF) and bases (EtN vs. pyridine) in parallel to identify optimal conditions .

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound Analogs

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic (P21/c) | |

| Unit cell dimensions | a = 11.713 Å, b = 6.242 Å | |

| Hydrogen bonds | N–H⋯S (2.89 Å), C–H⋯O (2.45 Å) | |

| R-factor | 0.037 (SHELXL refinement) |

Q. Table 2: Comparative Yields in Catalytic Functionalization

| Reaction Type | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Sonogashira coupling | Cu(I)/LED | 70 | DMF, 80°C, 12 h | |

| Suzuki-Miyaura | Pd(PPh) | 65 | HO/EtOH, reflux |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.